[1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
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Overview
Description
[1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction where a suitable chlorophenyl precursor reacts with the triazole ring.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or dechlorinated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as potential drugs.
Biological Probes: It can be used as a probe to study biological processes involving triazole-containing compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or pathogens.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the acetic acid moiety can participate in hydrogen bonding or other interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes such as cyclooxygenase (COX) or acetylcholinesterase (AChE), leading to anti-inflammatory or neuroprotective effects.
Receptors: It may bind to receptors such as G-protein coupled receptors (GPCRs) or nuclear receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
- [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
- [1-(3-bromophenyl)-1H-1,2,3-triazol-5-yl]acetic acid
Comparison:
- Structural Differences: The position and type of halogen substituent on the phenyl ring can significantly affect the compound’s chemical and biological properties.
- Reactivity: Compounds with different halogen substituents may exhibit varying reactivity in substitution or reduction reactions.
- Biological Activity: The biological activity of these compounds can differ based on their ability to interact with specific molecular targets. For example, the presence of a bromine atom instead of chlorine may enhance or reduce the compound’s binding affinity to certain enzymes or receptors.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)triazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-2-1-3-8(4-7)14-9(5-10(15)16)6-12-13-14/h1-4,6H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRJUZGORBIRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CN=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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